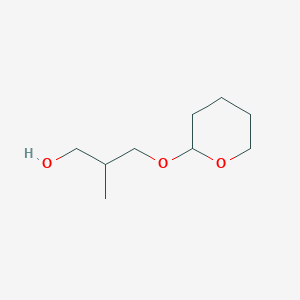
2-Methyl-3-(oxan-2-yloxy)propan-1-ol
Beschreibung
2-Methyl-3-(oxan-2-yloxy)propan-1-ol is a tertiary alcohol featuring a propanol backbone substituted with a methyl group at position 2 and an oxane (tetrahydropyran) ether moiety at position 2. The oxan-2-yloxy group imparts unique steric and electronic properties, influencing solubility, stability, and reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where ether-protected alcohols are used to modulate polarity or protect reactive sites during multi-step reactions .
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methyl-3-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(6-10)7-12-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
JXKZGAOHTFCZQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)COC1CCCCO1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Differences
The following compounds share structural similarities with 2-methyl-3-(oxan-2-yloxy)propan-1-ol but differ in substituents, leading to distinct physicochemical behaviors:
*Estimated based on molecular formula.
Physicochemical Properties
- Boiling Points: Linear alcohols (e.g., propan-1-ol, butan-1-ol) exhibit increasing boiling points with chain length and reduced branching due to enhanced van der Waals interactions . The target compound’s oxane ether likely increases boiling point compared to non-polar substituents (e.g., naphthyl ) but remains lower than highly polar sulfonyl derivatives .
- Solubility : The oxane ether’s moderate polarity balances hydrophilic (ether oxygen) and hydrophobic (methyl and cyclic structure) traits, offering solubility in semi-polar solvents (e.g., ethyl acetate). In contrast, triisopropylsilyloxy and naphthyl analogs are more hydrophobic.
- Acidity : The target’s alcohol group is less acidic than sulfonyl-substituted analogs (e.g., ) due to the electron-donating nature of the oxane ether, which stabilizes the protonated form.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


